molecular formula C10H18N2 B15205384 2-Methyl-4-(piperidin-4-yl)butanenitrile

2-Methyl-4-(piperidin-4-yl)butanenitrile

Cat. No.: B15205384
M. Wt: 166.26 g/mol
InChI Key: QNANGTLBADNVNR-UHFFFAOYSA-N
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Description

Significance of Nitrile Functional Groups in Organic Synthesis

The nitrile, or cyano, functional group (-C≡N) is a highly valuable component in organic synthesis due to its unique electronic properties and reactivity. Comprising a carbon atom triple-bonded to a nitrogen atom, this group is linear in geometry. The electronegative nitrogen atom polarizes the triple bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

This inherent reactivity allows nitriles to serve as versatile precursors for a wide array of other functional groups. Through reactions such as hydrolysis, nitriles can be converted into amides and subsequently into carboxylic acids. Reduction of the nitrile group, typically with reagents like lithium aluminum hydride, yields primary amines. Furthermore, the addition of Grignard reagents can lead to the formation of ketones after a hydrolysis step. This ability to be transformed into various essential functionalities makes the nitrile group a key strategic element in the multi-step synthesis of complex organic molecules.

Role of Piperidine (B6355638) Scaffolds in Molecular Design

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs found in pharmaceuticals and natural products. mdpi.com Its prevalence is due to a combination of factors, including its stable chair-like conformation and its ability to engage in key intermolecular interactions within biological systems.

In drug design, the piperidine scaffold is often used to:

Modulate Physicochemical Properties: The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, which can enhance the aqueous solubility and bioavailability of a drug molecule.

Serve as a Versatile Scaffold: The ring can be substituted at various positions, allowing chemists to fine-tune the three-dimensional shape and electronic properties of a molecule to optimize its binding to a biological target. chemrevlett.com

Improve Pharmacokinetic Profiles: The incorporation of a piperidine moiety can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com

Thousands of piperidine-containing compounds have been investigated in clinical and preclinical studies, highlighting the scaffold's immense importance in the development of new therapeutic agents across a wide range of disease areas. chemrevlett.com

Contextualization of 2-Methyl-4-(piperidin-4-yl)butanenitrile within Butanenitrile and Piperidine Chemistry

This compound emerges at the intersection of nitrile chemistry and piperidine-based structural design. Its molecular architecture features a four-carbon butanenitrile chain with a methyl group at the second carbon, linked at the fourth carbon to the 4-position of a piperidine ring.

This specific arrangement suggests its primary role as a chemical intermediate or a building block in the synthesis of more complex molecules. The compound offers two key points of reactivity:

The nitrile group can be chemically transformed into an amine, a carboxylic acid, or a ketone, providing a handle for further molecular elaboration.

The piperidine nitrogen is a secondary amine, which can undergo a variety of reactions, such as N-alkylation, N-acylation, or arylation, to introduce new substituents.

While detailed research findings on the specific applications of this compound are not widely available in published literature, its structure is indicative of its potential utility in constructing larger, more complex molecules. It could be envisioned as a precursor for compounds where a substituted pentylamine or pentanoic acid moiety is linked to a functionalized piperidine ring, a common structural theme in medicinal chemistry. The presence of both a reactive functional group and a key pharmaceutical scaffold makes it a potentially valuable, albeit specialized, tool for synthetic chemists.

Chemical Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

2-methyl-4-piperidin-4-ylbutanenitrile

InChI

InChI=1S/C10H18N2/c1-9(8-11)2-3-10-4-6-12-7-5-10/h9-10,12H,2-7H2,1H3

InChI Key

QNANGTLBADNVNR-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CCNCC1)C#N

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 4 Piperidin 4 Yl Butanenitrile and Analogous Structures

Strategies for Carbon-Carbon Bond Formation in Butanenitrile Skeletons

The formation of the butanenitrile skeleton is a critical step in the synthesis of 2-Methyl-4-(piperidin-4-yl)butanenitrile. Several modern synthetic methods can be employed to achieve this, each with its own advantages in terms of efficiency and stereocontrol.

Hydrosilylation Approaches to Butyronitriles

Hydrosilylation is a powerful and atom-economical method for the formation of carbon-silicon bonds, which can be further functionalized to obtain the desired butanenitrile structure. This reaction typically involves the addition of a silicon-hydride bond across an unsaturated carbon-carbon bond, such as that in an alkene or alkyne. The process is generally catalyzed by transition metal complexes, with platinum-based catalysts like Speier's and Karstedt's catalysts being classic examples. sigmaaldrich.commdpi.com Rhodium and ruthenium-based catalysts have also been developed to provide access to different isomers. sigmaaldrich.com

Recent advancements have also explored metal-free catalysis, for instance, using borane (B79455) catalysts like B(C6F5)3 for the hydrosilylation polymerization of dienes and disilanes. nih.govnih.gov The regioselectivity of the hydrosilylation of internal alkynes can be controlled to produce specific vinylsilane isomers. For example, the Trost group has shown that [Cp*Ru(MeCN)3]PF6 catalyzes the trans addition of silanes to internal alkynes, yielding Z-vinylsilanes exclusively. sigmaaldrich.com The resulting vinylsilanes are versatile intermediates that can be converted to nitriles through various established methods.

Table 1: Comparison of Catalysts in Hydrosilylation Reactions

Catalyst Type Common Examples Key Features
Platinum-based Speier's catalyst, Karstedt's catalyst Classical, effective for trans-β-vinylsilane synthesis. sigmaaldrich.commdpi.com
Rhodium-based [Rh(cod)2]BF4, [RhCl(nbd)]2 Powerful for trans-β-vinylsilane synthesis. sigmaaldrich.com
Ruthenium-based [Ru(benzene)Cl2]2, [Ru(p-cymene)Cl2]2 Allows access to cis-β-vinylsilanes. sigmaaldrich.com
Borane-based B(C6F5)3 Metal-free alternative for hydrosilylation polymerization. nih.govnih.gov

Horner-Wadsworth-Emmons Reactions in Alkanenitrile Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and stabilized phosphonate (B1237965) carbanions. nrochemistry.comwikipedia.org This reaction is particularly valuable for creating α,β-unsaturated nitriles, which can then be reduced to the corresponding alkanenitriles. The HWE reaction generally favors the formation of (E)-alkenes, offering excellent stereocontrol. wikipedia.orgorganic-chemistry.org

The reaction proceeds through the deprotonation of a phosphonate, followed by nucleophilic addition to the carbonyl compound to form an oxaphosphetane intermediate. nrochemistry.com Subsequent elimination yields the alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. organic-chemistry.org The versatility of the HWE reaction has been demonstrated in the total synthesis of numerous natural products. conicet.gov.ar A notable application is the synthesis of E-α,β-unsaturated β-boryl nitriles from potassium acyltrifluoroborates and diethyl (cyanomethyl)phosphonate, which proceeds without the need for transition-metal catalysts. nih.gov

Regiospecific Ring Opening Reactions of Aziridine (B145994) Precursors to Butanenitriles

Aziridines, three-membered nitrogen-containing heterocycles, are valuable synthetic intermediates due to their high ring strain, which facilitates ring-opening reactions with various nucleophiles. nih.govmdpi.com The nucleophilic ring-opening of aziridines provides a direct route to functionalized amines. nih.gov The regioselectivity of this reaction is a key consideration and is influenced by the substituents on the aziridine ring, the nature of the nucleophile, and the reaction conditions. nih.govillinois.edu

For the synthesis of butanenitriles, the ring-opening of an appropriately substituted aziridine with a cyanide nucleophile can be a highly effective strategy. The reaction typically follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. illinois.edu For instance, the addition of cyanide to terminal aziridines favors substitution at the benzylic position over primary or secondary carbons. illinois.edu The presence of an electron-withdrawing group on the aziridine nitrogen activates the ring, making it more susceptible to nucleophilic attack. nih.gov This approach allows for the direct introduction of the nitrile functionality and the simultaneous formation of a γ-amino nitrile, a key precursor to the butanenitrile skeleton.

Construction and Incorporation of the Piperidin-4-yl Moiety

The piperidine (B6355638) ring is a common structural motif in many biologically active compounds. nih.gov Its synthesis and incorporation into the target molecule are crucial steps that can be achieved through various synthetic pathways.

Synthetic Routes for Piperidin-4-yl-Butanenitrile Cores

The direct construction of the piperidin-4-yl-butanenitrile core can be approached in several ways. One common method involves starting with a pre-functionalized piperidine derivative. For example, a Strecker-type condensation of 1-benzylpiperidin-4-one with aniline (B41778) and hydrocyanic acid can yield an anilino-nitrile, which can be further elaborated. researchgate.net Another approach is the reductive amination of 1-benzylpiperidin-4-one with ammonia, followed by further synthetic modifications. researchgate.net

The synthesis of 3-oxo-3-(piperidin-1-yl)propanenitrile has been achieved by reacting ethyl cyanoacetate (B8463686) with piperidine in ethanol. nih.govresearchgate.net While this provides a piperidinyl propanenitrile, modifications would be necessary to achieve the specific substitution pattern of this compound. The synthesis of piperidin-4-one derivatives, which are versatile starting materials, has been reviewed, highlighting various crystallization and purification techniques. chemrevlett.com

Table 2: Starting Materials for Piperidin-4-yl-Butanenitrile Cores

Starting Material Reagents Intermediate/Product Reference
1-Benzylpiperidin-4-one Aniline, HCN Anilino-nitrile derivative researchgate.net
1-Benzylpiperidin-4-one Ammonia, Raney-Ni 4-Aminopiperidine derivative researchgate.net
Ethyl cyanoacetate Piperidine, Ethanol 3-Oxo-3-(piperidin-1-yl)propanenitrile nih.govresearchgate.net

Multicomponent Reaction Strategies for Piperidine Derivative Synthesis

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. taylorfrancis.com MCRs offer several advantages, including high atom economy, operational simplicity, and the ability to generate molecular diversity. acs.org

Several MCRs have been developed for the synthesis of highly functionalized piperidine derivatives. A pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates can afford substituted piperidines. researchgate.net Another example is a one-pot, three-component transformation between aromatic aldehydes, amines, and acetoacetic esters. taylorfrancis.com Catalysts for these reactions vary and can include tetrabutylammonium (B224687) tribromide (TBATB), ZrOCl2·8H2O, and even biocatalysts like immobilized Candida antarctica lipase (B570770) B (CALB). taylorfrancis.comrsc.org A novel one-pot synthesis of trimethyl 3,5,5-piperidinetricarboxylate has been reported using a Yb(OTf)3 and AgOTf co-catalyzed MCR. tandfonline.com These MCR strategies provide powerful tools for the rapid assembly of complex piperidine scaffolds that can be further modified to yield the desired this compound.

Green Chemistry Approaches in Piperidine Scaffold Construction

The piperidine ring is a fundamental scaffold in numerous pharmaceuticals, and its synthesis has traditionally involved methods with significant environmental drawbacks. acs.org Modern synthetic chemistry emphasizes the development of "green" methodologies that are more sustainable, efficient, and safer. These approaches focus on maximizing atom economy, minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Recent innovations have provided greener alternatives to classical methods like the Dieckman condensation for constructing piperidine rings. researchgate.net For instance, a double aza-Michael reaction has been presented as a highly atom-efficient method for accessing chiral 2-substituted 4-piperidone (B1582916) building blocks, which are key precursors for piperidine-containing targets. acs.org This method offers a concise and high-yielding pathway, significantly improving upon multi-step classical routes. researchgate.net

Another significant advancement involves the combination of biocatalysis and modern cross-coupling techniques. A novel, modular two-step process has been developed that dramatically simplifies the synthesis of complex piperidines. news-medical.net This strategy utilizes:

Biocatalytic C-H Oxidation: Enzymes are used to selectively install a hydroxyl group at specific positions on the piperidine molecule.

Radical Cross-Coupling: The functionalized piperidine then undergoes nickel-electrocatalyzed cross-coupling to form new carbon-carbon bonds.

This approach is advantageous as it often eliminates the need for protecting groups and avoids the use of expensive and toxic precious metal catalysts like palladium. news-medical.net By streamlining the synthetic pathway, such methods not only reduce production costs and waste but also accelerate the discovery and development of new drug candidates. news-medical.net

Table 1: Comparison of Classical vs. Green Approaches for Piperidone Synthesis
FeatureClassical Approach (e.g., Dieckman Condensation)Green Chemistry Approach (e.g., Aza-Michael/Biocatalysis)
Atom EconomyOften lower due to the generation of stoichiometric byproducts.High, particularly in addition reactions like the aza-Michael, where most atoms from the reactants are incorporated into the product. acs.org
Number of StepsTypically involves multiple reaction steps. researchgate.netFewer steps, offering a more streamlined and efficient process. news-medical.net
Reagents & CatalystsMay require harsh reagents and stoichiometric amounts of base.Utilizes mild conditions, enzymes (biocatalysis), or earth-abundant metal catalysts (e.g., nickel). news-medical.net
Waste GenerationHigher, due to more steps and the use of stoichiometric reagents.Minimized by improving reaction efficiency and reducing the number of synthetic steps. news-medical.net

Stereo- and Regioselective Introduction of the 2-Methyl Group

The introduction of the methyl group at the C-2 position of the butanenitrile chain is a critical step that creates a stereocenter. Controlling the three-dimensional arrangement (stereochemistry) and position (regiochemistry) of this group is paramount, as different stereoisomers can have vastly different biological activities. The synthesis of enantioenriched α-substituted nitriles is a significant area of research, as these compounds are versatile precursors for many bioactive molecules, including α-aryl carboxylic acids used as non-steroidal anti-inflammatory drugs. nih.gov

Achieving high stereo- and regioselectivity in the synthesis of this compound requires precise control over the carbon-carbon bond formation alpha to the cyano group. Several advanced catalytic methods have been developed for this purpose. One of the most effective strategies is the stereoconvergent cross-coupling of racemic α-halonitriles. nih.gov In this approach, a racemic mixture (a 50:50 mix of both enantiomers) of an α-bromo precursor is reacted with an organometallic reagent in the presence of a chiral catalyst. The catalyst system, typically based on nickel complexed with a chiral ligand (e.g., a bis(oxazoline)), selectively catalyzes the reaction of both enantiomers of the starting material to produce a single, desired enantiomer of the product in high yield and enantiomeric excess. nih.gov

This method complements other approaches, such as the hydrocyanation of olefins, and offers a powerful tool for creating secondary nitriles with specific stereochemistry. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high selectivity.

Table 2: Catalytic Strategies for Asymmetric Synthesis of α-Alkyl Nitriles
MethodDescriptionKey FeaturesReference
Stereoconvergent Cross-CouplingNickel-catalyzed Negishi arylation or alkenylation of racemic α-bromonitriles using a chiral ligand.Starts from a racemic mixture to yield a highly enantioenriched product. Effective for secondary α-alkyl groups. nih.gov
Asymmetric HydrocyanationCatalytic addition of hydrogen cyanide across a double bond in a vinylarene or related olefin.Highly effective for generating α-methyl-α-arylnitriles with excellent enantiomeric excess. nih.gov
Asymmetric Conjugate AdditionAddition of a cyanide source to a β-aryl-α,β-unsaturated carbonyl compound.Generally provides products where the α-alkyl groups are primary. nih.gov
Photoredox/Copper Relay CatalysisMerges photoredox catalysis with asymmetric copper catalysis to convert achiral carboxylic acids into enantiomerically enriched alkyl nitriles.Operates under mild conditions with broad substrate scope and high enantioselectivity. organic-chemistry.org

Protective Group Strategies and Deprotection in this compound Synthesis

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential tools. jocpr.com The piperidine ring contains a secondary amine (N-H), which is both nucleophilic and basic. This reactive site can interfere with various synthetic transformations planned for other parts of the molecule. Therefore, the amine is temporarily masked with a protecting group to prevent unwanted side reactions. jocpr.com

For the piperidine nitrogen, several protecting groups are commonly employed:

tert-Butoxycarbonyl (Boc): This is one of the most widely used amine protecting groups. It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. The Boc group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). researchgate.net

Benzyl (B1604629) (Bn): Introduced via benzylation with benzyl bromide or a similar reagent, the benzyl group is robust and stable to both acidic and basic conditions. Its primary method of removal is through catalytic hydrogenolysis (e.g., H₂, Pd/C), a process that is generally mild and selective.

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is notable for its lability under basic conditions (e.g., treatment with piperidine in DMF), while it remains stable to acid. This characteristic makes it "orthogonal" to acid-labile groups like Boc, meaning one can be removed without affecting the other, which is highly valuable in complex syntheses. uchicago.eduub.edu

The strategic application of these groups allows chemists to selectively unmask the piperidine nitrogen at the desired stage of the synthesis, typically as one of the final steps, to yield the target compound. jocpr.com

Table 3: Common Protecting Groups for the Piperidine Nitrogen
Protecting GroupAbbreviationStructure of Protected AmineCommon Protection ConditionsCommon Deprotection Conditions
tert-ButoxycarbonylBocR₂N-COOtBu(Boc)₂O, base (e.g., DMAP, NEt₃), CH₂Cl₂Strong acid (e.g., TFA, HCl in dioxane)
BenzylBnR₂N-CH₂PhBenzyl bromide (BnBr), base (e.g., K₂CO₃)Catalytic Hydrogenolysis (H₂, Pd/C)
9-FluorenylmethoxycarbonylFmocR₂N-CO-FmocFmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃)Base (e.g., 20% piperidine in DMF)

Advanced Spectroscopic and Chromatographic Characterization of 2 Methyl 4 Piperidin 4 Yl Butanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Methyl-4-(piperidin-4-yl)butanenitrile. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

¹H NMR Spectroscopy provides information on the number of different types of protons and their neighboring environments. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons on the piperidine (B6355638) ring and the methylbutanenitrile side chain. Key expected resonances include a doublet for the methyl group adjacent to the chiral center, multiplets for the methylene (B1212753) and methine protons of the side chain, and characteristic multiplets for the axial and equatorial protons of the piperidine ring.

¹³C NMR Spectroscopy complements the proton data by identifying the number of chemically distinct carbon atoms. The spectrum would show signals for the nitrile carbon (C≡N), the aliphatic carbons of the butanenitrile chain, the methyl carbon, and the carbons of the piperidine ring.

2D NMR Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the spin systems within the piperidine ring and the side chain. An HMBC spectrum would reveal long-range (2-3 bond) correlations between protons and carbons, definitively linking the butanenitrile side chain to the C4 position of the piperidine ring.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound (Note: Data is predicted based on standard chemical shift values and analysis of similar structures. Actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C≡N-~120-125
CH (nitrile alpha)~2.5 (m)~25-30
CH₃~1.2 (d)~18-22
CH₂ (chain)~1.5-1.7 (m)~30-35
CH₂ (chain)~1.3-1.5 (m)~32-37
CH (piperidine C4)~1.6 (m)~35-40
CH₂ (piperidine C2/C6)~2.9-3.1 (m, eq), ~2.5-2.7 (m, ax)~45-50
CH₂ (piperidine C3/C5)~1.7-1.9 (m, eq), ~1.2-1.4 (m, ax)~30-35
NH (piperidine)~1.9 (s, broad)-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry is used to determine the molecular weight and to gain structural insights from the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition. For this compound (C₁₀H₁₈N₂), the expected exact mass of the protonated molecular ion [M+H]⁺ would be precisely measured, confirming the molecular formula with high accuracy.

LC-MS , which couples liquid chromatography with mass spectrometry, would allow for the analysis of the compound within a mixture, confirming its molecular weight post-separation. The fragmentation pattern induced by techniques like Collision-Induced Dissociation (CID) provides a fingerprint of the molecule's structure. Key fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the piperidine nitrogen, leading to the loss of side chains from the ring.

Cleavage of the C-C bond between the piperidine ring and the butanenitrile side chain, generating a key fragment corresponding to the piperidinemethyl cation or the protonated piperidine ring.

Loss of the nitrile group or small neutral molecules from the side chain.

Table 2: Predicted Mass Spectrometry Data for this compound (Note: m/z values are predicted for the protonated molecule and its likely fragments.)

m/z (amu)Ion IdentityDescription
167.1543[M+H]⁺Predicted exact mass for the protonated molecular ion (C₁₀H₁₉N₂⁺)
140.1437[M-CN+H]⁺Loss of the nitrile group
98.1019[C₅H₁₂N]⁺Fragment from cleavage between the side chain and piperidine ring
84.0808[C₅H₁₀N]⁺Protonated piperidine fragment after ring opening or rearrangement

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm its structure.

The most prominent and diagnostic peaks would include:

A sharp, medium-intensity absorption band for the nitrile (C≡N) stretch.

Stretching vibrations for C-H bonds in the aliphatic (sp³) regions of the piperidine ring and the side chain.

A moderate, often broad, absorption corresponding to the N-H stretch of the secondary amine within the piperidine ring.

Bending vibrations (scissoring, rocking) for the CH₂ and CH₃ groups.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound (Note: Wavenumbers are based on standard IR correlation tables.)

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3300-3400N-HStretch (secondary amine)
~2850-2960C-HStretch (sp³ alkanes)
~2240-2260C≡NStretch (nitrile)
~1450-1470C-HBend (CH₂ and CH₃)
~1000-1200C-NStretch (amine)

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, Column Chromatography)

Chromatographic techniques are essential for both the purification of this compound after synthesis and for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the final compound. A reverse-phase HPLC method would likely be employed, using a C18 stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection by UV-Vis spectroscopy at a low wavelength (e.g., ~210 nm) or by a mass spectrometer (LC-MS) would show a single major peak for the pure compound, allowing for purity to be calculated as a percentage of the total peak area.

Column Chromatography is a fundamental technique for the purification of the compound on a larger scale. Using silica (B1680970) gel as the stationary phase, a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol) would be used to separate the target compound from starting materials, reagents, and byproducts, yielding the purified this compound.

Table 4: Representative Chromatographic Conditions (Note: These are typical starting conditions and would require optimization.)

TechniqueStationary PhaseMobile Phase/EluentPurpose
HPLC C18 silica, 5 µmGradient of Acetonitrile in 0.1% Formic Acid (aq)Purity assessment and quantification
Column Chromatography Silica Gel (60-120 mesh)Gradient of 0-10% Methanol in DichloromethanePreparative purification

Theoretical and Computational Investigations of 2 Methyl 4 Piperidin 4 Yl Butanenitrile

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation, providing insights into electron distribution and molecular properties. analis.com.my For a molecule like 2-Methyl-4-(piperidin-4-yl)butanenitrile, a typical approach would involve geometry optimization using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to find the molecule's lowest energy conformation. biointerfaceresearch.com

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. mdpi.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. mdpi.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. mdpi.comnih.gov For this compound, the HOMO would likely be localized on the electron-rich piperidine (B6355638) nitrogen, while the LUMO might be associated with the electron-withdrawing nitrile group. The calculated energy gap would quantify its kinetic stability. scirp.org

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data

ParameterDescriptionHypothetical Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 eV
Energy Gap (ΔE)Difference between LUMO and HOMO energies5.0 eV
Ionization Potential (I)-EHOMO6.5 eV
Electron Affinity (A)-ELUMO1.5 eV
Chemical Hardness (η)(I - A) / 22.5 eV
Chemical Softness (S)1 / (2η)0.2 eV⁻¹
Electronegativity (χ)(I + A) / 24.0 eV

Note: These values are illustrative and represent typical ranges for organic molecules of similar complexity. Actual values would require specific DFT calculations.

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure is at a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. biointerfaceresearch.com Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C≡N nitrile stretching, or N-H bending within the piperidine ring. researchgate.netmdpi.com By comparing these theoretical spectra with experimental data, one can confirm the molecular structure and assign spectral peaks to specific molecular motions. biointerfaceresearch.comresearchgate.net Scaling factors are often applied to the calculated frequencies to better match experimental results, accounting for anharmonicity and other method-specific deviations. mdpi.com

Reaction Mechanism Studies and Regioselectivity Predictions for Synthetic Pathways

Computational chemistry can elucidate the step-by-step mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies could model potential synthetic routes, for example, the reaction of a piperidine derivative with a suitable precursor. researchgate.net By calculating the energies of reactants, transition states, and products, chemists can determine the most energetically favorable reaction pathway. These calculations can also predict regioselectivity, for instance, by identifying which atom is most susceptible to nucleophilic attack. researchgate.net This predictive power is invaluable for optimizing reaction conditions and improving yields in a laboratory setting.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. mdpi.com An MD simulation would treat this compound as a classical system of atoms connected by springs (bonds) and governed by a force field. rsc.org This approach allows for the study of its dynamic behavior in different environments, such as in a solvent or interacting with a biological target. mdpi.comnih.gov Simulations could reveal how the molecule folds, how its conformations change over time, and how it interacts with solvent molecules, providing insights into its physical properties like solubility and diffusion. rsc.org

In Silico Modeling for Chemical Reactivity and Stability Prediction

In silico modeling encompasses a range of computational tools to predict a molecule's properties. For this compound, this would involve using the outputs from quantum chemical calculations to derive reactivity descriptors. nih.govmaterialsciencejournal.org A Molecular Electrostatic Potential (MEP) map, for instance, would visualize the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net The nitrogen of the piperidine ring would likely be a site of negative potential (red), indicating a propensity to react with electrophiles, while the hydrogens would show positive potential (blue). These models provide a comprehensive picture of the molecule's potential reactivity and stability without the need for physical experimentation. researchgate.net

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways for Stereoselective Access

The synthesis of piperidine (B6355638) derivatives is a cornerstone of medicinal and materials chemistry. For 2-Methyl-4-(piperidin-4-yl)butanenitrile, the presence of a chiral center at the 2-position of the butanenitrile chain necessitates the development of stereoselective synthetic routes to access enantiomerically pure forms of the molecule.

Future research should prioritize the development of novel and sustainable synthetic strategies. This includes the exploration of asymmetric catalysis, employing chiral catalysts to control the stereochemical outcome of the reaction that establishes the crucial chiral center. Biocatalysis, utilizing enzymes, presents another green and highly selective alternative to traditional chemical methods.

Furthermore, multicomponent reactions (MCRs) offer a sustainable approach by combining multiple starting materials in a single step, thereby reducing waste and improving efficiency. The design of an MCR that directly assembles the this compound scaffold would be a significant advancement.

Table 1: Potential Stereoselective Synthetic Approaches

Synthetic StrategyPotential AdvantagesKey Research Focus
Asymmetric CatalysisHigh enantioselectivity, broad substrate scope.Development of novel chiral ligands and catalysts.
BiocatalysisHigh stereospecificity, mild reaction conditions, environmentally benign.Enzyme screening and engineering for specific substrate recognition.
Multicomponent ReactionsAtom economy, operational simplicity, reduced waste.Design of novel MCRs for direct scaffold assembly.
Chiral Pool SynthesisUtilization of readily available chiral starting materials.Identification of suitable chiral precursors and efficient conversion pathways.

Investigation of New Derivatization Strategies for Enhanced Chemical Diversity

The structural framework of this compound offers multiple points for chemical modification, allowing for the generation of a diverse library of derivatives. Future investigations should focus on systematically exploring these derivatization strategies to modulate the compound's physicochemical properties.

The secondary amine of the piperidine ring is a prime site for functionalization. Acylation, alkylation, and arylation reactions can introduce a wide array of substituents, influencing properties such as solubility, lipophilicity, and biological activity. The nitrile group also presents opportunities for transformation into other functional groups, such as carboxylic acids, amides, or tetrazoles, each imparting distinct chemical characteristics.

Moreover, modifications to the aliphatic chain connecting the piperidine and nitrile moieties could be explored to alter the molecule's flexibility and spatial arrangement.

Table 2: Potential Derivatization Sites and Transformations

Derivatization SitePotential ReactionsResulting Functional Groups
Piperidine NitrogenAcylation, Alkylation, Arylation, SulfonylationAmides, Tertiary Amines, Arylamines, Sulfonamides
Nitrile GroupHydrolysis, Reduction, CycloadditionCarboxylic Acids, Primary Amines, Tetrazoles
Aliphatic ChainIntroduction of substituents, chain homologation/shorteningModified aliphatic linkers

Advanced Computational Studies for Comprehensive Structure-Property Relationship Elucidation

In the absence of extensive empirical data, advanced computational studies can provide invaluable insights into the structure-property relationships of this compound and its potential derivatives.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine the molecule's three-dimensional structure, conformational preferences, and electronic properties. This information is crucial for understanding its potential interactions with biological targets or its behavior in materials science applications.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling can be utilized to predict the biological activities and physicochemical properties of a virtual library of derivatives. These in silico screening methods can help prioritize the synthesis of compounds with the most promising profiles, thereby accelerating the research and development process.

Table 3: Computational Methods and Their Applications

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Elucidation of electronic structure and geometry.Molecular orbitals, charge distribution, conformational energies.
Molecular Dynamics (MD) SimulationsSimulation of molecular motion and interactions.Conformational flexibility, solvent effects, binding dynamics.
QSAR/QSPR ModelingPrediction of biological activity and physicochemical properties.Potency, selectivity, solubility, lipophilicity.

Potential as a Modular Building Block in Retrosynthetic Analysis for Drug Discovery and Material Science Research

The bifunctional nature of this compound, possessing both a nucleophilic piperidine nitrogen and a versatile nitrile group, makes it an attractive modular building block for retrosynthetic analysis in both drug discovery and material science.

In drug discovery, this scaffold can be envisioned as a key intermediate for the synthesis of more complex molecules. The piperidine moiety is a common feature in many approved drugs, and the butanenitrile portion can be elaborated to introduce various pharmacophoric elements. Its use in fragment-based drug design, where small molecular fragments are combined to create lead compounds, is another promising avenue.

In material science, the ability to derivatize both ends of the molecule allows for its incorporation into polymers or supramolecular assemblies. The nitrile group can participate in polymerization reactions or be used as a coordination site for metal ions, leading to the development of novel functional materials.

Q & A

Basic: What are the recommended synthetic routes for 2-Methyl-4-(piperidin-4-yl)butanenitrile?

Methodological Answer:
The synthesis of piperidine-containing nitriles typically involves nucleophilic substitution or reductive amination. For example:

  • Step 1: React 4-piperidone with a nitrile-containing alkyl halide (e.g., 2-methyl-3-butenenitrile) under basic conditions to form the piperidine intermediate.
  • Step 2: Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound .
  • Validation: Confirm structural integrity using 1^1H/13^13C NMR and FT-IR. Compare spectral data with structurally analogous compounds like 4-(piperidin-4-yl)butanenitrile hydrochloride .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with a C18 column and mobile phase (e.g., methanol:buffer = 65:35, pH 4.6) to assess purity .
  • Spectroscopy:
    • NMR: Assign peaks for the piperidine ring protons (δ 1.5–3.0 ppm) and nitrile carbon (~120 ppm in 13^13C NMR) .
    • Mass Spectrometry: Confirm molecular weight via ESI-MS (expected [M+H]+^+ ~ 179.2 g/mol based on analogous compounds) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation .
  • Storage: Store in a sealed container at RT, away from moisture and oxidizing agents, due to the nitrile group’s reactivity .
  • First Aid: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR data with computational predictions (e.g., DFT calculations using Gaussian software) .
  • X-ray Crystallography: If crystalline, obtain a single-crystal structure to unambiguously confirm stereochemistry .
  • Case Study: For 4-(4-hydroxypiperidin-4-yl)benzonitrile, discrepancies in 1^1H NMR splitting patterns were resolved by analyzing coupling constants and NOESY correlations .

Advanced: What strategies optimize synthetic yield for this compound?

Methodological Answer:

  • Reaction Optimization:
    • Vary temperature (40–80°C) and solvent polarity (DMF vs. THF) to enhance nucleophilic substitution efficiency .
    • Use catalysts like K2_2CO3_3 to deprotonate intermediates and accelerate reaction kinetics .
  • Yield Analysis: Monitor reaction progress via TLC. Typical yields for similar nitriles range from 45–65% .

Advanced: How does the nitrile group influence reactivity in nucleophilic additions?

Methodological Answer:

  • Mechanistic Insight: The nitrile’s electron-withdrawing nature activates adjacent carbons for nucleophilic attack.
    • Example: In 4-[[(2-methylpropyl)amino]methyl]benzonitrile, the nitrile facilitates formation of imine intermediates .
  • Experimental Design: Test reactivity with Grignard reagents (e.g., MeMgBr) to form ketones, followed by LC-MS analysis of products .

Advanced: How can computational modeling predict the compound’s behavior in biological assays?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to simulate interactions with biological targets (e.g., opioid receptors) based on the piperidine moiety’s known affinity .
  • ADME Prediction: Employ SwissADME to estimate logP (~1.8) and blood-brain barrier penetration, critical for CNS drug design .

Advanced: What methods address solubility challenges in aqueous assays?

Methodological Answer:

  • Co-Solvents: Use DMSO (≤5% v/v) to dissolve the compound, ensuring compatibility with biochemical buffers .
  • Surfactants: Add Tween-20 (0.01%) to improve dispersion in cell-based assays .
  • Validation: Measure solubility via UV-Vis spectroscopy at λmax ~220 nm (nitrile absorption band) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.